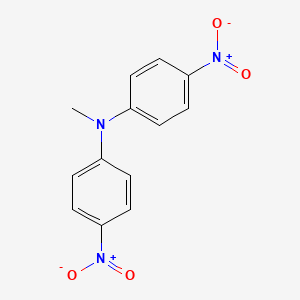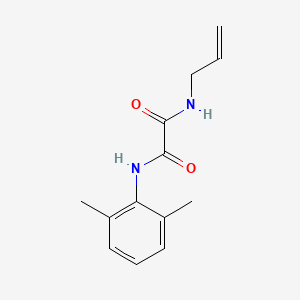
N-allyl-N'-(2,6-dimethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(2,6-dimethylphenyl)ethanediamide, commonly known as ADE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications, including drug development, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of ADE is not fully understood. However, it is believed that ADE exerts its antitumor activity through the induction of apoptosis, which is a programmed cell death mechanism. ADE has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression and inducing cell cycle arrest.
Biochemical and Physiological Effects:
ADE has been shown to have various biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, ADE has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. ADE has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
ADE has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, ADE has low toxicity and is relatively inexpensive. However, ADE has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, ADE has limited solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ADE. One potential direction is the development of ADE-based drugs for cancer therapy and antibiotic development. Additionally, further studies are needed to fully understand the mechanism of action of ADE and its potential applications in other areas of scientific research, such as neurobiology and immunology. Finally, the synthesis and purification of ADE can be optimized to improve its yield and purity, making it more accessible for scientific research.
Méthodes De Synthèse
ADE can be synthesized through a multistep process involving the reaction of 2,6-dimethylaniline with allyl chloride to form N-allyl-2,6-dimethylaniline. This compound is then reacted with ethanediamine to yield ADE. The purity of ADE can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
ADE has been extensively studied for its potential applications in scientific research. One of the most promising applications of ADE is in drug development. ADE has been shown to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, ADE has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-8-14-12(16)13(17)15-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZNDHCAGKQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
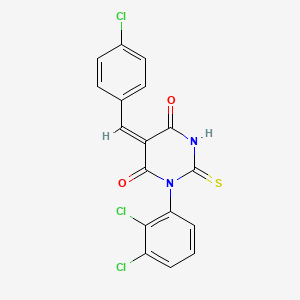
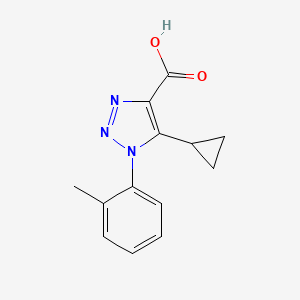
![2-methoxyethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4953872.png)
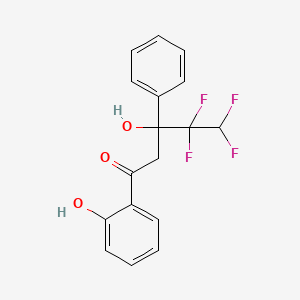
![4-chloro-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide](/img/structure/B4953881.png)
![2-iodo-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4953882.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4953890.png)
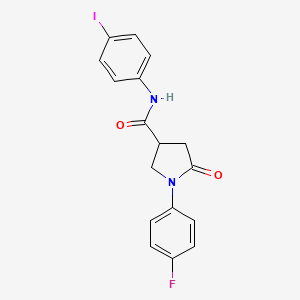
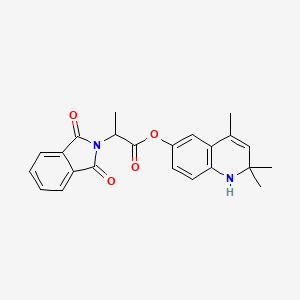
![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)
![N~2~-(2-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953938.png)
